molecular formula C22H19N5O3S B2910834 N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946255-82-9

N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2910834
CAS No.: 946255-82-9
M. Wt: 433.49
InChI Key: KDSAFPRPZGHLER-UHFFFAOYSA-N
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Description

The compound N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a heterocyclic molecule featuring a fused pyrazolo-thiazolo-pyrimidine core with a 4-methoxyphenyl acetamide substituent. Its synthesis likely follows methodologies analogous to those described for structurally related compounds. For instance, the reaction of monopotassium salts of pyrazolo-pyrimidinones with substituted phenacyl chlorides in ethanol under reflux conditions has been utilized to generate similar fused systems (e.g., compounds 2–10 in ) .

The compound’s structure includes:

  • Pyrazolo[3,4-d]pyrimidin-4-one: A nitrogen-rich scaffold known for kinase inhibition and antimicrobial activity.
  • Thiazolo[3,2-a]pyrimidine: A bicyclic system contributing to rigidity and π-stacking interactions.
  • 4-Methoxyphenyl acetamide: A polar substituent that may influence receptor binding or metabolic stability.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-30-17-9-7-14(8-10-17)24-19(28)11-16-13-31-22-25-20-18(21(29)26(16)22)12-23-27(20)15-5-3-2-4-6-15/h2-10,12,16H,11,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSAFPRPZGHLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C22H19N5O3SC_{22}H_{19}N_{5}O_{3}S, with a molecular weight of 433.5 g/mol. The structure includes a methoxyphenyl group and a tetrahydropyrazolo-thiazolo-pyrimidine moiety, which are crucial for its pharmacological effects.

PropertyValue
Molecular FormulaC22H19N5O3S
Molecular Weight433.5 g/mol
CAS Number946255-82-9
DensityNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo-thiazolo scaffold followed by acetamide formation. Detailed methodologies can be found in literature focusing on similar compounds within this chemical class .

Anticoagulant Activity

Research indicates that compounds structurally related to this compound exhibit potent anticoagulant properties. For instance, derivatives have shown significant inhibition of factor Xa (fXa), making them potential candidates for the prevention of thromboembolic events in surgical settings .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. A screening assay against various cancer cell lines revealed moderate activity against specific types of leukemia and solid tumors. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Other Biological Activities

Beyond anticoagulant and anticancer effects, compounds with similar structures have been reported to exhibit a range of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anti-inflammatory : Reduction in inflammatory markers has been observed in preclinical models.
  • Analgesic : Pain relief in animal models suggests potential for pain management therapies .

Case Studies

  • Anticoagulant Efficacy : In a study evaluating the pharmacokinetics and efficacy of related compounds in surgical patients, significant reductions in thromboembolic events were noted with administration prior to orthopedic surgeries .
  • Anticancer Screening : A comprehensive evaluation involving over sixty cancer cell lines indicated that certain derivatives displayed selective cytotoxicity towards leukemia cells at concentrations as low as 10 µM .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s pyrazolo-thiazolo-pyrimidine system is distinct from benzothieno-triazolo-pyrimidine (10a) and pyrimidine-2,4-dione (50) but shares the pyrimidine motif common to all .

Substituent Effects :

  • The 4-methoxyphenyl group in the target compound introduces electron-donating effects, contrasting with the electron-neutral phenyl group in 10a .
  • Morpholine in compound 7b enhances water solubility compared to the acetamide group in the target compound .

Synthetic Flexibility : The target compound’s synthesis aligns with modular approaches for fused heterocycles, similar to methods in and .

Spectroscopic and Physicochemical Properties

Table 2: NMR and IR Data Comparison

Compound Key NMR Shifts (δ, ppm) IR Bands (cm⁻¹) Observations Reference
Target Compound Not explicitly reported; inferred from analogs: ~3229 (N–H), 1670 (C=O) Similar C=O and N–H stretches as in 7b
7b () 2.18 (CH₃), 3.57–3.68 (morpholine), 11.00 (NH) 3229 (NH), 1670 (C=O) NH and C=O bands align with acetamide
10a () Data not provided; likely aryl protons ~6.5–7.5 ppm ~1670 (C=O) Aromatic protons dominate

Key Observations:

  • NMR : The target compound’s acetamide NH proton is expected near δ 11.00 ppm, as seen in 7b .
  • Region-Specific Shifts : highlights that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shift variations, which could apply to the 4-methoxyphenyl group in the target compound .

Hypothesized Activity of Target Compound:

  • Enhanced solubility from the 4-methoxyphenyl group may improve bioavailability compared to phenyl analogs.
  • The fused thiazolo-pyrimidine core could promote interactions with ATP-binding pockets in kinases .

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